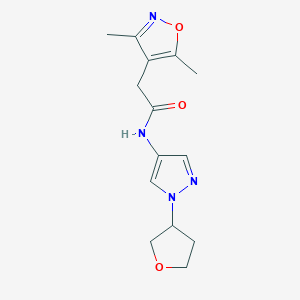

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-9-13(10(2)21-17-9)5-14(19)16-11-6-15-18(7-11)12-3-4-20-8-12/h6-7,12H,3-5,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOUNSYFXIOXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- CAS Number : 2320850-29-9

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the isoxazole and pyrazole rings enhances its binding affinity to these targets, leading to various pharmacological effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one can inhibit key oncogenic pathways, including:

- BRAF(V600E)

- EGFR

- Aurora-A kinase

These pathways are crucial in cancer cell proliferation and survival, making them promising targets for cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It appears to modulate inflammatory cytokines and reduce oxidative stress markers, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Some derivatives of pyrazole compounds have shown notable antimicrobial effects against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .

Case Studies

-

Antitumor Efficacy in Breast Cancer Models :

A study evaluated the efficacy of pyrazole derivatives in MCF-7 breast cancer cells. The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cell lines . -

Anti-inflammatory Activity :

In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to other acetamide derivatives with heterocyclic substituents. Below is an analysis based on analogs from the CAS registry () and synthetic approaches ():

Structural and Functional Comparison Table

Key Observations

The THF moiety introduces a rigid, polar structure, which may reduce aggregation propensity relative to cyclohexyl-substituted analogs (1170071-25-6) .

Solubility and Bioavailability :

- THF’s oxygen atom likely enhances aqueous solubility compared to sulfur-containing analogs (e.g., 1207051-17-9). However, thiadiazole derivatives may exhibit better membrane permeability due to moderate lipophilicity.

Biological Activity :

- Compounds with tetrazole groups (1207022-55-6) are often used as carboxylic acid bioisosteres, suggesting applications in hypertension or inflammation. The target compound ’s isoxazole-pyrazole combination may instead target kinases or neurotransmitter receptors.

Synthetic Methodology :

- Similar to compounds in , the target compound likely employs amide coupling or cyclization reactions. However, the THF-pyrazole synthesis may require specialized protection/deprotection steps to preserve stereochemistry.

Research Implications and Gaps

- Experimental Data Needed : While structural comparisons provide insights, empirical data (e.g., IC50, logP, metabolic stability) is critical to validate hypotheses.

- Crystallographic Analysis : Tools like SHELX () could resolve the target compound ’s 3D conformation, aiding in structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.